Lipophilicity Differentiation: XLogP3 3.8 vs. Des-Methyl Analog (XLogP3 3.4)
The target compound exhibits a computed XLogP3 of 3.8, compared to 3.4 for the des-methyl analog 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole (CAS 612524-33-1), representing a Δ of +0.4 log units [1][2]. Both compounds share identical hydrogen bond donor (0) and acceptor (2) counts and the same topological polar surface area (27.1 Ų), isolating the lipophilicity difference to the 2-methyl substituent on the benzimidazole core [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Des-methyl analog CAS 612524-33-1 (XLogP3 = 3.4); 2-Methylbenzimidazole core pharmacophore (XLogP3 = 2.2) |
| Quantified Difference | +0.4 log units vs. des-methyl analog; +1.6 log units vs. 2-methylbenzimidazole core |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2024.11.20 |
Why This Matters
A 0.4 log unit increase in XLogP3 predicts measurably higher passive membrane permeability, which can be decisive when selecting among close analogs for intracellular target engagement or CNS penetration screens.
- [1] PubChem. Compound Summary for CID 748822: 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole. XLogP3-AA = 3.8. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 962405: 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole. XLogP3-AA = 3.4. National Center for Biotechnology Information. View Source
